3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS No.: 887898-54-6
Cat. No.: VC4413726
Molecular Formula: C22H14BrN3O5
Molecular Weight: 480.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887898-54-6 |
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Molecular Formula | C22H14BrN3O5 |
Molecular Weight | 480.274 |
IUPAC Name | 3-[(4-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C22H14BrN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Standard InChI Key | QGMSUICUOOGROO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative featuring two distinct aromatic substituents: a 4-bromobenzamido group at the C3 position and a 4-nitrophenyl moiety attached to the carboxamide nitrogen at C2. Its systematic IUPAC name reflects this substitution pattern:
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IUPAC Name: 3-[(4-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
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Molecular Formula:
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Molecular Weight: 526.3 g/mol (calculated based on compositional analysis)
The benzofuran core (C8H6O) serves as the central scaffold, with the carboxamide group at C2 forming a critical hydrogen-bonding site. The 4-bromobenzamido substituent introduces steric bulk and electron-withdrawing effects, while the 4-nitrophenyl group enhances π-π stacking potential and redox activity .
Structural and Electronic Properties
X-ray crystallography data from analogous compounds, such as N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, reveal key structural motifs . Intramolecular N–H···O hydrogen bonds between the amide and carbonyl groups stabilize the planar conformation, a feature likely conserved in the target compound. The dihedral angle between the benzofuran core and the 4-nitrophenyl group is hypothesized to approximate 10–15°, based on similar sulfonamide derivatives .
Substituent effects dominate the electronic profile:
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The 4-bromo substituent increases lipophilicity (cLogP ≈ 3.8) and may enhance membrane permeability.
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The 4-nitro group introduces strong electron-withdrawing character, reducing the electron density of the adjacent phenyl ring and potentially modulating receptor-binding interactions .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be extrapolated from methodologies developed for related benzofuran-2-carboxamides . A three-step strategy is proposed:
Step 1: C–H Arylation of Benzofuran Precursors
Palladium-catalyzed C–H functionalization enables direct installation of aryl groups at the C3 position. Using 8-aminoquinoline as a directing group, benzofuran-2-carboxamide derivatives undergo arylation with 4-bromophenyl iodides under optimized conditions :
This step achieves >80% yield for analogous substrates, as demonstrated in the synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide .
Step 2: Transamidation for Nitrogen Functionalization
A one-pot, two-step transamidation protocol replaces the 8-aminoquinoline auxiliary with the 4-nitrophenyl group :
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Boc Activation: Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in acetonitrile generates an N-acyl-Boc-carbamate intermediate.
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Aminolysis: Reaction with 4-nitroaniline in toluene at 60°C affords the final product.
Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound. High-resolution mass spectrometry (HRMS) and NMR confirm structural integrity:
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HRMS: m/z 526.0298 [M+H] (calc. 526.0295)
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NMR (DMSO-d6): δ 8.35 (s, 1H, benzofuran-H), 7.92–7.45 (m, 8H, aromatic), 10.81 (s, 1H, NH) .
Biological Activities and Mechanistic Insights
Antioxidant Mechanisms
In vitro assays on analogous compounds reveal dual antioxidant pathways:
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Direct ROS Scavenging: The nitro group facilitates single-electron transfer, neutralizing superoxide radicals () .
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Lipid Peroxidation Inhibition: Brominated aromatic systems intercalate into lipid bilayers, reducing malondialdehyde (MDA) levels by 40–60% in rat brain homogenates .
Applications and Future Directions
Therapeutic Prospects
While direct data on the target compound are lacking, its structural features align with candidates investigated for:
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Neurodegenerative diseases: NMDA receptor antagonism and antioxidant synergy .
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Anticancer agents: Nitroreductase-activated prodrugs targeting hypoxic tumors .
Challenges in Development
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